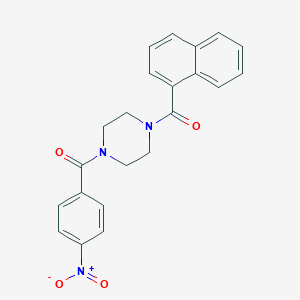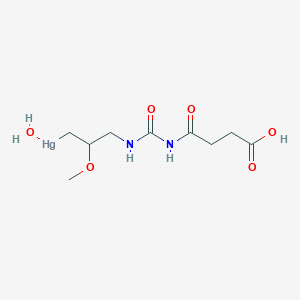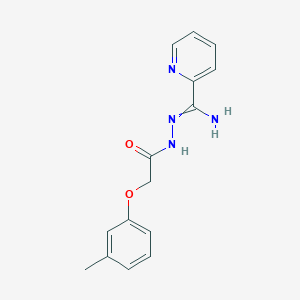
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine, commonly known as N-4-nitrobenzoyl-1-naphthylamine (N4N) is a chemical compound that belongs to the family of piperazine derivatives. It is a synthetic cannabinoid that has been used in scientific research as a tool to study the endocannabinoid system and its related physiological and biochemical effects.
作用机制
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine binds to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors. Binding of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine to these receptors leads to the activation of intracellular signaling pathways, which can result in a variety of physiological and biochemical effects. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been shown to have a higher affinity for CB1 receptors than CB2 receptors.
Biochemical and Physiological Effects:
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and anti-addictive effects. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and addiction.
实验室实验的优点和局限性
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments. It is a synthetic cannabinoid that is easy to synthesize and purify. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has a high affinity for CB1 receptors, which makes it an ideal tool for studying the endocannabinoid system. However, 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine also has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine also has a relatively short half-life, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine. One potential direction is to study the effects of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine on other neurotransmitter systems, such as the glutamate and GABA systems. Another potential direction is to investigate the potential therapeutic applications of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine, such as its use as an analgesic or anti-inflammatory agent. Additionally, the development of new synthetic cannabinoids based on the structure of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine may lead to the discovery of novel compounds with improved pharmacological properties.
合成方法
The synthesis of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 1-naphthoyl chloride with 4-nitrobenzoyl chloride in the presence of piperazine. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization using a suitable solvent.
科学研究应用
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been used in scientific research as a synthetic cannabinoid to study the endocannabinoid system and its related physiological and biochemical effects. It has been shown to bind to the cannabinoid receptors CB1 and CB2, which are present in the central nervous system and immune system, respectively. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been used to study the effects of cannabinoid receptor activation on pain, inflammation, anxiety, and addiction.
属性
分子式 |
C22H19N3O4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
[4-(naphthalene-1-carbonyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C22H19N3O4/c26-21(17-8-10-18(11-9-17)25(28)29)23-12-14-24(15-13-23)22(27)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |
InChI 键 |
NJSOBDBFRCEQCK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)

![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)